molecular formula C14H13OP B1348349 Diphenyl(vinyl)phosphine oxide CAS No. 2096-78-8

Diphenyl(vinyl)phosphine oxide

Cat. No.: B1348349
CAS No.: 2096-78-8
M. Wt: 228.23 g/mol
InChI Key: CQCGPNRIAFVNBY-UHFFFAOYSA-N
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Description

Diphenyl(vinyl)phosphine oxide is an organophosphorus compound with the molecular formula C14H13OP It is characterized by the presence of a phosphine oxide group attached to a vinyl group and two phenyl groups

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diphenyl(vinyl)phosphine oxide plays a significant role in biochemical reactions, particularly in the synthesis of sorbents for selective and effective sorption of certain metal ions . It interacts with enzymes, proteins, and other biomolecules through its phosphine oxide group, which can form coordination complexes with metal ions. These interactions are crucial for its function as a ligand in catalytic processes. The compound’s ability to form stable complexes with metal ions makes it valuable in biochemical applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular function . The compound’s interactions with cellular proteins can modulate signal transduction pathways, thereby influencing gene expression and metabolic flux. These effects highlight the compound’s potential in regulating cellular activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s phosphine oxide group is key to its binding interactions, allowing it to form stable complexes with metal ions and other biomolecules. These interactions can lead to changes in enzyme activity and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolic pathways . At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent. Understanding these dosage effects is crucial for its safe and effective use in biochemical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites and the activity of key enzymes, thereby affecting overall metabolic processes. Its role in these pathways highlights its potential as a modulator of metabolic activities, with implications for both basic research and therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins. Understanding its transport and distribution is essential for optimizing its use in biochemical and therapeutic contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(vinyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with vinyl halides under basic conditions. Another method includes the hydrophosphinylation of allylic compounds using diphenylphosphine oxide under photoirradiation . The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(vinyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.

    Reduction: Reduction reactions can convert this compound to its corresponding phosphine.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include higher oxidation state phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.

Scientific Research Applications

Diphenyl(vinyl)phosphine oxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diphenyl(vinyl)phosphine oxide include:

  • Diphenylphosphine oxide
  • Vinylphosphine oxide
  • Triphenylphosphine oxide

Uniqueness

This compound is unique due to the presence of both vinyl and phenyl groups attached to the phosphine oxide. This structural feature imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications .

Biological Activity

Diphenyl(vinyl)phosphine oxide (DPVPO), a compound with the molecular formula C14H13OP\text{C}_{14}\text{H}_{13}\text{OP}, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

1. Overview of Biological Activity

Research into the biological activity of DPVPO is still emerging, but preliminary studies suggest that it may have significant effects on cellular functions and metabolic pathways. Notably, its activity can vary significantly based on dosage, exhibiting both beneficial and toxic effects depending on the concentration used.

Key Findings:

  • Low Doses: At low concentrations, DPVPO has been shown to enhance cellular function and metabolic pathways, potentially acting as an enzyme modulator.
  • High Doses: Conversely, at elevated concentrations, it may induce cytotoxic effects, disrupting cellular integrity and function.

The mechanism by which DPVPO exerts its biological effects involves several biochemical interactions:

  • Enzyme Interaction: DPVPO can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cellular survival and proliferation.
  • Cell Signaling Modulation: It affects various signaling pathways that regulate cell growth and apoptosis .
  • Reactive Oxygen Species (ROS) Generation: Some studies indicate that DPVPO may induce ROS production at high concentrations, leading to oxidative stress and subsequent cellular damage .

3. Pharmacokinetics

DPVPO's pharmacokinetic properties influence its biological activity:

  • Solubility: It is soluble in nonpolar solvents (e.g., benzene, toluene) but exhibits limited solubility in polar solvents like water. This property affects its bioavailability and distribution within biological systems.
  • Transport Mechanisms: The compound interacts with various transport proteins within cells, impacting its distribution and localization in tissues.

Case Studies:

Table 1: Summary of Biological Effects Observed in Studies on DPVPO

Study ReferenceCell Line TestedConcentration Range (µM)Observed Effects
HeLa3.125 - 100Inhibition of cell viability
L92910 - 50Induction of apoptosis
Various BacteriaNot specifiedModerate antimicrobial activity

Study Insights:

  • A study involving HeLa cells revealed that DPVPO inhibited cell viability with an IC50 value observed within the range of tested concentrations. This suggests potential anticancer properties .
  • In L929 fibroblasts, DPVPO induced apoptosis, as evidenced by increased sub-G1 phase cell populations during cell cycle analysis .

5. Conclusion

This compound presents a promising avenue for further research due to its multifaceted biological activities. While initial findings indicate potential benefits in cancer therapy through modulation of cellular processes and enzyme activity, further studies are essential to elucidate its full therapeutic potential and safety profile.

Properties

IUPAC Name

[ethenyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCGPNRIAFVNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329449
Record name Diphenyl(vinyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096-78-8
Record name Phosphine oxide, ethenyldiphenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenyl(vinyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Diphenyl(vinyl)phosphine oxide in organic synthesis?

A1: this compound is primarily known as a Horner–Wittig reagent. [] This means it facilitates the formation of carbon-carbon double bonds, specifically in the synthesis of allylic amines. [] Furthermore, its reactivity extends to participation in various cycloaddition [] and conjugate addition reactions. []

Q2: How is this compound characterized spectroscopically?

A2: The structural features of this compound are revealed through various spectroscopic techniques:

    • 31P NMR (CDCl3): Exhibits a singlet at 22.4 ppm, characteristic of the phosphorus atom environment. []
    • 1H NMR (CDCl3): Displays distinct signals corresponding to the vinyl protons (Ha, Hb, Hc) and the phenyl groups. []
    • 13C NMR (CDCl3): Shows characteristic peaks for all carbon atoms, with coupling constants revealing their relationships to the phosphorus atom. []

Q3: What are the known methods for synthesizing this compound?

A3: Several synthetic routes have been established for this compound:

  • Dehydrohalogenation: This method involves the removal of a hydrogen halide from a haloethyldiphenylphosphine oxide precursor. []
  • Grignard Reaction: Reacting diphenylphosphinic chloride with vinylmagnesium bromide yields the desired product. []
  • Palladium-Catalyzed Coupling: A palladium catalyst facilitates the coupling of vinyl bromide with diphenylphosphine oxide. []
  • Oxidation: Commercially available diphenyl(vinyl)phosphine can be oxidized to yield this compound. []

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